molecular formula C8H13N3O B13484286 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol

2-(Aminomethyl)-6-isopropylpyrimidin-4-ol

Cat. No.: B13484286
M. Wt: 167.21 g/mol
InChI Key: NLDAISGGJLPNJI-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-isopropylpyrimidin-4-ol is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound features an aminomethyl group at the second position, an isopropyl group at the sixth position, and a hydroxyl group at the fourth position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in the presence of phosphorous acid in a polyphosphoric acid medium . This method is efficient and yields the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-isopropylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidines, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Aminomethyl)-6-isopropylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also inhibit or activate certain enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A simpler analog with similar structural features but lacking the isopropyl and hydroxyl groups.

    2-(Aminomethyl)pyridine: Another related compound with an aminomethyl group but differing in the ring structure.

Uniqueness

2-(Aminomethyl)-6-isopropylpyrimidin-4-ol is unique due to the presence of both the isopropyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to its simpler analogs.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(aminomethyl)-4-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-5(2)6-3-8(12)11-7(4-9)10-6/h3,5H,4,9H2,1-2H3,(H,10,11,12)

InChI Key

NLDAISGGJLPNJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)CN

Origin of Product

United States

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